3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione
Overview
Description
3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione: is an organic compound with the molecular formula C10H10N2S . It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method for synthesizing 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione involves the cyclization of appropriate hydrazones with carbon disulfide in the presence of a base.
Azo Coupling Reaction: Another method involves the reaction of cyclopropyldiazonium with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to form the corresponding cyclopropylhydrazone.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives have been explored for their activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its derivatives are studied for their potential use in coatings, adhesives, and other applications .
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-5-thione
- 3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione
- 3-Methyl-1-phenyl-4,5-dihydropyrazole-5-thione
Comparison: this compound is unique due to its specific substitution pattern on the pyrazole ring. This substitution pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-methyl-2-phenyl-4H-pyrazole-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKFJVRIGOIMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=S)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491681 | |
Record name | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22717-42-6 | |
Record name | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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